(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine
Description
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
[2-(5-bromothiophen-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H10BrNS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4,10H2 |
InChI Key |
APXHCHCKIOXMBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=C(S2)Br)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromothiophene group. One common method involves the reaction of cyclopropylamine with 5-bromothiophene-2-carbaldehyde under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene group.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also play a role in the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Substituted Cyclopropylmethylamines Targeting Serotonin Receptors
Several cyclopropylmethylamine derivatives have been developed as functionally selective serotonin 2C (5-HT2C) receptor modulators. Key comparisons include:
Key Differences :
Cyclopropane Derivatives as Kinase Inhibitors
Cyclopropane-containing compounds are also explored as kinase inhibitors. Notable examples include:
Comparison with Target Compound :
Structural Analogues with Heteroaromatic Systems
Substitution of thiophene with other heterocycles alters physicochemical properties:
Biological Activity
The compound (2-(5-bromothiophen-2-yl)cyclopropyl)methanamine is a derivative of bromothiophene and cyclopropyl amine, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neurological effects based on diverse research findings.
Antimicrobial Activity
Recent studies have indicated that derivatives of 5-bromothiophene exhibit significant antimicrobial properties. For instance, compounds derived from this compound have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Bromothiophene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µM |
| Compound B | Escherichia coli | 16 µM |
| Compound C | Bacillus subtilis | 4 µM |
These results suggest that the presence of the bromothiophene moiety enhances the antibacterial potency of these compounds, making them potential candidates for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that certain derivatives can inhibit the proliferation of cancer cells, particularly prostate carcinoma and melanoma cells.
Case Study: In Vitro Evaluation
In a study evaluating various derivatives, it was found that compounds with the bromothiophene structure showed selective cytotoxicity towards cancer cells while sparing normal fibroblast cells. The most promising compounds demonstrated IC50 values in the micromolar range against prostate carcinoma cells.
Table 2: Anticancer Activity of Bromothiophene Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound D | Prostate Carcinoma | 10.40 ± 1.35 |
| Compound E | Melanoma | 19.77 ± 1.86 |
This selectivity highlights the potential for these compounds in targeted cancer therapies, reducing adverse effects associated with conventional treatments .
Neurological Effects
The compound's interaction with neurotransmitter systems has also been a focus of research. Preliminary findings suggest that this compound may act as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.
Acetylcholinesterase (AChE) plays a crucial role in cholinergic signaling by degrading acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions. The compound's ability to inhibit AChE was assessed using enzyme assays, revealing promising Ki values in the nanomolar range.
Table 3: AChE Inhibition by Bromothiophene Derivatives
| Compound Name | Ki Value (nM) |
|---|---|
| Compound F | 12.38 ± 0.25 |
| Compound G | 18.76 ± 4.97 |
These findings support the hypothesis that derivatives of this compound may have therapeutic applications in treating cognitive disorders .
Q & A
Q. What are the standard synthetic routes for (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine?
The synthesis typically involves cyclopropanation of a bromothiophene precursor followed by functionalization of the amine group. For example, cyclopropane rings can be formed via [2+1] cycloaddition using diazomethane or transition-metal-catalyzed methods . The amine group is often introduced via reductive amination or protection/deprotection strategies, such as using tert-butyl carbamate (Boc) protection followed by HCl-mediated deprotection in diethyl ether (yielding hydrochloride salts) . Key steps include chiral resolution via RegisPack columns to isolate enantiomers with >99% stereochemical purity .
Q. How is the compound characterized structurally and chemically?
- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming cyclopropane geometry and substituent positions. For instance, cyclopropane protons appear as distinct multiplets (δ 0.8–2.5 ppm), while bromothiophene protons resonate downfield (δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Used to verify molecular weight (e.g., [M+H]+ peaks matching calculated values within ±0.003 Da) .
- Polarimetry: Enantiomeric purity is confirmed via specific rotation measurements (e.g., values like +10.0° in DO) .
Q. What purification methods are optimal for this compound?
Flash chromatography (silica gel, hexane/ethyl acetate gradients) is standard for intermediates. Final products are often recrystallized from ethanol/diethyl ether or purified via reverse-phase HPLC . Hydrochloride salts are isolated by precipitation in ether and vacuum drying .
Advanced Research Questions
Q. How can stereochemical discrepancies in cyclopropane derivatives be resolved?
Conflicting NOESY or X-ray data may arise from unexpected ring puckering or substituent strain. Use SHELXL for crystallographic refinement, leveraging constraints for cyclopropane C–C bond lengths (1.54 Å) and angles (60°) . For solution-phase conflicts, compare experimental H NMR coupling constants ( ≈ 4–6 Hz; ≈ 8–10 Hz) with DFT-calculated values .
Q. What strategies improve functional selectivity for serotonin receptors (e.g., 5-HT vs. 5-HT)?
- Substituent Tuning: Electron-withdrawing groups (e.g., 5-bromo on thiophene) enhance 5-HT affinity by 3–5 fold compared to unsubstituted analogs .
- Molecular Dynamics (MD) Simulations: Identify key receptor-ligand interactions (e.g., hydrogen bonding with Ser3.36 or π-π stacking with Phe6.52) .
- Functional Assays: Measure β-arrestin recruitment (5-HT bias) vs. calcium flux (5-HT activity) in HEK293 cells .
Q. How can synthetic yields be optimized for cyclopropane intermediates?
- Catalyst Screening: Rh(OAc) improves cyclopropanation efficiency (38–50% yield) over Cu-based catalysts .
- Temperature Control: Reactions at 0°C minimize side products (e.g., ring-opening) during diazomethane addition .
- Protection Strategies: Boc-protected amines reduce side reactions during cyclopropanation .
Data Analysis and Contradictions
Q. How to address inconsistencies in biological activity across analogs?
Contradictions may arise from divergent functional group orientations. For example, N-substitution with 2-methoxybenzyl enhances 5-HT selectivity, while quinoline derivatives show off-target activity . Use dose-response curves (pEC values) and Schild analysis to differentiate binding vs. functional efficacy .
Q. Why do crystallographic and solution-phase structures differ for cyclopropane derivatives?
Crystal packing forces can distort cyclopropane geometry. Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) . In solution, use H-H NOESY to detect through-space correlations between cyclopropane and aromatic protons .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
